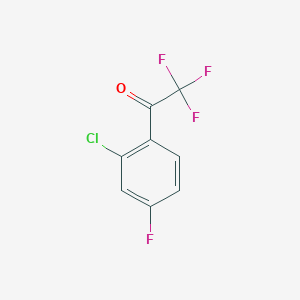

2'-Chloro-4'-fluoro-2,2,2-trifluoroacetophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(2-chloro-4-fluorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF4O/c9-6-3-4(10)1-2-5(6)7(14)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNBOISSWGIKPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645225 | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886370-93-0 | |

| Record name | Ethanone, 1-(2-chloro-4-fluorophenyl)-2,2,2-trifluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886370-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloro-4-fluorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2'-Chloro-4'-fluoro-2,2,2-trifluoroacetophenone synthesis mechanism

An In-depth Technical Guide to the Synthesis of 2'-Chloro-4'-fluoro-2,2,2-trifluoroacetophenone

Abstract

This compound is a key fluorinated building block in the synthesis of advanced pharmaceutical and agrochemical agents. Its trifluoromethyl ketone moiety imparts unique electronic properties and metabolic stability to target molecules. This guide provides a comprehensive overview of the principal synthetic routes to this compound, with a focus on the underlying reaction mechanisms, experimental considerations, and comparative analysis of the methodologies. The primary synthesis strategies discussed are Electrophilic Aromatic Substitution via Friedel-Crafts acylation and Nucleophilic Acyl Substitution using organometallic reagents such as Grignard and organolithium compounds. This document is intended for researchers, chemists, and process development scientists engaged in organic synthesis and drug discovery.

Introduction: Significance of Fluorinated Acetophenones

The incorporation of fluorine and fluorinated groups, such as the trifluoromethyl (CF₃) group, into organic molecules is a cornerstone of modern medicinal and agricultural chemistry. The CF₃ group is a strong electron-withdrawing group that can significantly alter a molecule's acidity, basicity, lipophilicity, and metabolic stability. This compound serves as a versatile intermediate, leveraging the combined electronic effects of its chloro, fluoro, and trifluoromethyl substituents to facilitate the construction of complex molecular architectures.[1][2] Its derivatives are integral to the synthesis of various active pharmaceutical ingredients (APIs) and crop protection agents.[1][3] Understanding the nuances of its synthesis is critical for efficient and scalable production.

Core Synthesis Mechanisms

The synthesis of this compound can be broadly achieved through two distinct mechanistic paradigms: electrophilic attack on a pre-functionalized aromatic ring or nucleophilic attack by an organometallic derivative of the aromatic ring onto a trifluoroacetylating agent.

Route 1: Friedel-Crafts Acylation (Electrophilic Aromatic Substitution)

The Friedel-Crafts acylation is a classic and industrially viable method for forming aryl ketones.[4][5] This pathway involves the reaction of 1-chloro-3-fluorobenzene with a powerful trifluoroacetylating agent, typically trifluoroacetic anhydride (TFAA), in the presence of a strong Lewis acid catalyst.

Mechanism:

The reaction proceeds via the generation of a highly electrophilic trifluoroacylium ion.

-

Activation and Electrophile Generation: The Lewis acid (e.g., aluminum chloride, AlCl₃) coordinates to one of the carbonyl oxygens of trifluoroacetic anhydride. This polarization weakens the C-O-C bond, leading to its cleavage and the formation of a resonance-stabilized trifluoroacylium cation (CF₃CO⁺) and an AlCl₃-trifluoroacetate complex.[6]

-

Electrophilic Attack: The trifluoroacylium ion attacks the electron-rich π-system of the 1-chloro-3-fluorobenzene ring. The chlorine and fluorine atoms are both deactivating but ortho-, para-directing. The acylation occurs predominantly at the position para to the fluorine and ortho to the chlorine (the C4 position), which is sterically accessible and electronically favored. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Regeneration: A weak base, typically the [AlCl₃(OCOCF₃)]⁻ complex, abstracts the proton from the carbon bearing the new acyl group, restoring aromaticity to the ring and regenerating the Lewis acid catalyst.[4]

Causality and Experimental Choices:

-

Choice of Catalyst: Aluminum chloride (AlCl₃) is a common and cost-effective Lewis acid for this transformation. However, due to the formation of a stable complex between the product ketone and AlCl₃, a stoichiometric amount of the catalyst is often required.[4] Alternative, more catalytic Lewis acids like hafnium or scandium triflates can be employed, sometimes under milder conditions.[7][8]

-

Substrate and Regioselectivity: The starting material is 1-chloro-3-fluorobenzene. The fluorine atom is a stronger activator (by resonance) and para-director than chlorine. Therefore, the substitution is directed primarily to the position para to the fluorine, yielding the desired 4'-fluoro isomer.

-

Solvent: The reaction is often carried out in a non-polar, aprotic solvent such as dichloromethane or dichloroethane. In some patented procedures, an excess of the aromatic substrate itself can serve as the solvent.[9]

Route 2: Grignard Reaction (Nucleophilic Acyl Substitution)

An alternative strategy involves the creation of a nucleophilic aryl species that then attacks an electrophilic trifluoroacetyl source. The Grignard reaction is a robust and widely used method for forming carbon-carbon bonds.[10]

Mechanism:

-

Grignard Reagent Formation: An appropriate aryl halide, such as 1-bromo-2-chloro-4-fluorobenzene, is reacted with magnesium metal in an anhydrous ether solvent (e.g., THF, diethyl ether). This oxidative insertion of magnesium into the carbon-bromine bond forms the arylmagnesium bromide. The C-Br bond is more reactive than the C-Cl or C-F bonds for this insertion.

-

Nucleophilic Addition: The resulting Grignard reagent is a potent nucleophile. It is added, typically at low temperatures (-78 to 0 °C), to a solution of a trifluoroacetylating agent like ethyl trifluoroacetate or trifluoroacetic anhydride.[11][12] The carbanionic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the acylating agent.

-

Tetrahedral Intermediate & Elimination: This addition forms a tetrahedral intermediate. If trifluoroacetic anhydride is used, the trifluoroacetate group is eliminated, yielding the target ketone. If ethyl trifluoroacetate is used, the ethoxide is eliminated.

-

Aqueous Workup: The reaction is quenched with a mild acid (e.g., aqueous NH₄Cl or dilute HCl) to neutralize the magnesium alkoxide species formed and to dissolve the magnesium salts, facilitating product isolation.[13]

Causality and Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching the reagent and reducing the yield.

-

Temperature Control: The initial addition of the Grignard reagent to the electrophile is highly exothermic and is performed at low temperatures to prevent side reactions and ensure controlled addition.[12]

-

Choice of Precursor: A bromo-substituted precursor is typically chosen because the C-Br bond is ideal for Grignard formation—more reactive than C-Cl but less prone to side reactions than C-I.

Route 3: Organolithium Reaction

Organolithium reagents are generally more reactive and more basic than their Grignard counterparts.[14][15] The synthesis pathway is analogous to the Grignard route but often proceeds faster and at lower temperatures.

Mechanism:

-

Organolithium Formation: The aryllithium species is typically formed via a lithium-halogen exchange reaction. An aryl bromide or iodide (e.g., 1-bromo-2-chloro-4-fluorobenzene) is treated with an alkyllithium reagent, most commonly n-butyllithium (n-BuLi), at very low temperatures (-78 °C or lower).[15][16] The lithium atom exchanges with the more electronegative halogen (bromine), forming the aryllithium species and butyl bromide.

-

Nucleophilic Addition & Workup: The highly nucleophilic aryllithium reagent rapidly adds to the trifluoroacetylating agent (e.g., ethyl trifluoroacetate) in a manner identical to the Grignard reagent.[16][17] The reaction is then quenched with an aqueous acid to yield the final product.

Causality and Experimental Choices:

-

Enhanced Reactivity: The C-Li bond is more polarized than the C-Mg bond, making organolithium reagents stronger nucleophiles. This allows reactions to occur with less reactive electrophiles or at lower temperatures.[14][18]

-

Strict Temperature Control: The high reactivity and basicity of organolithium reagents, particularly n-BuLi, necessitate strict control of temperature (typically ≤ -78 °C) to prevent side reactions, such as reaction with the solvent (THF) or undesired metalation at other sites on the aromatic ring.

Comparative Analysis of Synthesis Routes

The choice of synthetic route depends on factors such as starting material availability, required scale, equipment, and safety considerations.

| Feature | Friedel-Crafts Acylation | Grignard Reaction | Organolithium Reaction |

| Starting Materials | 1-chloro-3-fluorobenzene, TFAA | 1-bromo-2-chloro-4-fluorobenzene, Mg, CF₃COOEt | 1-bromo-2-chloro-4-fluorobenzene, n-BuLi, CF₃COOEt |

| Key Reagent | Lewis Acid (e.g., AlCl₃) | Magnesium Metal | Alkyllithium (e.g., n-BuLi) |

| Reaction Temp. | 0 °C to Room Temp | 0 °C to Reflux (formation); -78 to 0 °C (addition) | ≤ -78 °C |

| Advantages | Cost-effective reagents; often high-yielding; suitable for large scale.[9] | Good yields; well-established methodology; avoids highly corrosive Lewis acids. | High reactivity; fast reactions; can be used with sterically hindered substrates.[15] |

| Disadvantages | Requires stoichiometric, corrosive, and moisture-sensitive Lewis acid; generates acidic waste.[8] | Requires strictly anhydrous conditions; initiation can sometimes be difficult. | Requires cryogenic temperatures; reagents are pyrophoric and highly moisture-sensitive; strong base can cause side reactions.[16] |

Experimental Protocol: Friedel-Crafts Acylation

The following protocol is a representative example synthesized from common laboratory procedures for Friedel-Crafts acylations.[9][19] Researchers must adapt it based on their specific laboratory conditions and safety protocols.

Materials:

-

1-chloro-3-fluorobenzene

-

Trifluoroacetic anhydride (TFAA)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2 eq). Anhydrous DCM is added, and the suspension is cooled to 0 °C in an ice bath.

-

Substrate Addition: 1-chloro-3-fluorobenzene (1.0 eq) is added to the flask.

-

Acylating Agent Addition: Trifluoroacetic anhydride (1.1 eq) is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: The mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-4 hours. Reaction progress can be monitored by TLC or GC-MS.

-

Quenching: The reaction flask is cooled again to 0 °C. The mixture is very carefully and slowly poured onto a stirred mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic process that releases HCl gas. Perform in a well-ventilated fume hood.

-

Workup: The quenched mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with DCM.

-

Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or recrystallization to yield this compound as a solid or oil.

Conclusion

The synthesis of this compound is most commonly achieved through Friedel-Crafts acylation or via organometallic intermediates. The Friedel-Crafts approach is often favored for its operational simplicity and cost-effectiveness on a larger scale, despite the challenges associated with using stoichiometric Lewis acids. Organometallic routes, particularly using Grignard reagents, offer a valuable alternative that avoids strongly acidic conditions but demands stringent control over the reaction environment, especially the exclusion of water. The choice of method ultimately represents a trade-off between reagent cost, reaction conditions, safety protocols, and scale, providing chemists with multiple strategic options to access this important synthetic building block.

References

-

PrepChem. (n.d.). Synthesis of 2-Chloro-2,2,2',4'-tetrafluoroacetophenone. PrepChem.com. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-2,2-difluoroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2019). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.

-

PubChem. (n.d.). 2-Chloro-4'-fluoroacetophenone. National Center for Biotechnology Information. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone. Eureka. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-4'-fluoroacetophenone. Wiley. Retrieved from [Link]

-

Ningbo Innopharmchem Co., Ltd. (n.d.). The Critical Role of 2-Chloro-4'-fluoroacetophenone in Modern Synthesis. Retrieved from [Link]

-

ChemHelpASAP. (2019, October 24). synthesis of organolithium reagents [Video]. YouTube. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References. Retrieved from [Link]

-

Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

CRIPS. (2022). Grignard Reagents in Continuous Flow Synthesis. NIPER. Retrieved from [Link]

- Google Patents. (2016). WO2016058882A1 - Process for the preparation of halo-substituted trifluoroacetophenones.

-

Professor Dave Explains. (2019, November 30). Organolithium Reagents [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2013). 3',4',5'-trichloro-2,2,2-trifluoroacetophenone. Retrieved from [Link]

- Google Patents. (2021). WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.

- Google Patents. (1991). US5053557A - Process for preparing 2-chloro-4-fluorophenol.

- Google Patents. (2017). CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis.

-

Master Organic Chemistry. (n.d.). Addition of Organolithiums To Aldehydes and Ketones. Retrieved from [Link]

- Google Patents. (2017). CN107141212A - The preparation method of 2- chloros -4 '-fluoro acetophenone.

-

Matsugi, M., & Curran, D. P. (2006). Development of Fluorous Lewis Acid-Catalyzed Reactions. Current organic chemistry, 10(6), 637–650. Retrieved from [Link]

- Google Patents. (2016). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

-

Quora. (2018). What is the role of Lewis acid in halogenation of benzene? Retrieved from [Link]

-

Abe, H., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(7), 5125-5132. Retrieved from [Link]

-

ResearchGate. (2006). Synthesis conditions and activity of various Lewis acids for the fluorination of trichloromethoxy-benzene by HF in liquid phase. Retrieved from [Link]

-

CONICET. (n.d.). Lewis acid-base behavior of hypervalent halogen fluorides in gas phase. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Lewis acid-catalyzed regioselective synthesis of chiral α-fluoroalkyl amines via asymmetric addition of silyl dienolates to fluorinated sulfinylimines. Chemical Communications. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Friedel-Crafts Acylation [organic-chemistry.org]

- 6. quora.com [quora.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Development of Fluorous Lewis Acid-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 12. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

- 14. youtube.com [youtube.com]

- 15. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 16. Sciencemadness Discussion Board - 3',4',5'-trichloro-2,2,2-trifluoroacetophenone - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. m.youtube.com [m.youtube.com]

- 19. 2,2',4'-Trichloroacetophenone synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of Halogenated Trifluoroacetophenone Derivatives

A Note from the Senior Application Scientist: In the field of chemical synthesis and drug development, precision in identifying molecular structures is paramount. The compound specified, 2'-Chloro-4'-fluoro-2,2,2-trifluoroacetophenone , is not readily found in established chemical databases or supplier catalogs. This suggests it may be a novel compound or a misnomer for a structurally related, commercially available analogue.

This guide has been structured to address this ambiguity by providing a comprehensive, comparative analysis of the most likely intended chemical entities. By examining these related compounds, we can provide a robust framework for researchers to identify, characterize, and safely handle similar halogenated acetophenones. This approach underscores a critical aspect of scientific integrity: verifying the identity of a starting material is the foundational step for any successful synthesis or biological study.

Structural Elucidation and Compound Identification

The primary challenge lies in the precise placement of the chloro, fluoro, and trifluoroacetyl groups on the acetophenone scaffold. The subtle differences between isomers can dramatically alter their reactivity, spectral properties, and biological activity. Below, we compare the hypothetical structure with its most plausible, documented analogues.

Caption: Structural comparison of the hypothetical target molecule and its common analogues.

The distinction is critical: Analogue A possesses the trifluoromethyl ketone group but lacks the 2'-chloro and 4'-fluoro substitution pattern. Analogue B has the correct 2'-chloro and 4'-fluoro substitutions on the aromatic ring but lacks the trifluoromethyl group on the acetyl moiety. Analogue C places the chlorine on the alpha-carbon of the acetyl group, creating a phenacyl chloride derivative, which imparts significantly different reactivity.

Table 1: Compound Identification

| Feature | Analogue A | Analogue B | Analogue C |

|---|---|---|---|

| CAS Number | 321-37-9[1] | 700-35-6[2] | 456-04-2 |

| IUPAC Name | 1-(4-chlorophenyl)-2,2,2-trifluoroethan-1-one | 1-(2-chloro-4-fluorophenyl)ethan-1-one | 2-chloro-1-(4-fluorophenyl)ethan-1-one[3] |

| Molecular Formula | C₈H₄ClF₃O[1] | C₈H₆ClFO[2] | C₈H₆ClFO |

| Molecular Weight | 208.56 g/mol [1] | 172.58 g/mol [2] | 172.58 g/mol |

Comparative Physicochemical Properties

The physical properties of these compounds dictate their handling, storage, and reaction conditions. The presence of the electron-withdrawing trifluoromethyl group in Analogue A, for instance, significantly influences its boiling point and density compared to the non-trifluorinated analogues.

Table 2: Core Physicochemical Data

| Property | Analogue A: 4'-Chloro-2,2,2-trifluoroacetophenone | Analogue B: 2'-Chloro-4'-fluoroacetophenone | Analogue C: 2-Chloro-4'-fluoroacetophenone |

|---|---|---|---|

| Appearance | White to almost white powder or lump[1] | Colorless to light yellow clear liquid[2] | White to yellow crystalline powder[4] |

| Melting Point | 24-26 °C[5][6] | Not applicable (liquid at RT) | 47-50 °C[7] |

| Boiling Point | 180-183 °C[1][5] | 110 °C at 19 mmHg[2] | Not specified |

| Density | 1.398 g/mL at 25 °C[5][6] | 1.3 g/mL[2] | Not specified |

| Refractive Index (n20D) | 1.489[5] | 1.53[2] | Not specified |

| Solubility | Sparingly soluble in water[8] | Insoluble in water[7] | Insoluble in water[7] |

Analytical Characterization: Protocols and Rationale

A multi-technique approach is essential for the unambiguous confirmation of structure and purity. The workflow below represents a self-validating system, where each step provides orthogonal data to corroborate the findings of the previous one.

Caption: A typical workflow for the analytical validation of a synthetic intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for distinguishing between these isomers. ¹H NMR will reveal the substitution pattern on the aromatic ring through characteristic splitting patterns and chemical shifts. For Analogue A, ¹⁹F NMR is essential to confirm the presence and environment of the CF₃ group.

Step-by-Step Protocol for NMR Sample Preparation:

-

Mass Measurement: Accurately weigh 5-10 mg of the compound into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.

-

Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved.

-

Transfer: Using a clean glass pipette, transfer the solution into a standard 5 mm NMR tube.

-

Standard Addition (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard (e.g., tetramethylsilane, TMS).

-

Acquisition: Place the NMR tube in the spectrometer and acquire ¹H, ¹³C, and, if applicable, ¹⁹F NMR spectra.

Mass Spectrometry (MS)

Expertise & Experience: MS provides definitive confirmation of the molecular weight and offers structural clues through fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for these relatively volatile compounds and simultaneously provides purity information.

Step-by-Step Protocol for GC-MS Analysis:

-

Stock Solution: Prepare a stock solution of the compound at approximately 1 mg/mL in a volatile solvent like ethyl acetate or dichloromethane.

-

Dilution: Create a dilute working solution (e.g., 10-100 µg/mL) from the stock solution.

-

Injection: Inject 1 µL of the working solution into the GC-MS instrument.

-

Method Parameters:

-

GC Column: Use a standard non-polar column (e.g., DB-5ms).

-

Temperature Program: Start with an initial oven temperature of ~50-70°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~250-280°C.

-

Ionization Mode: Use standard Electron Ionization (EI) at 70 eV.

-

-

Data Analysis: Analyze the resulting chromatogram for purity and the mass spectrum for the molecular ion peak (M⁺) and characteristic fragment ions.

Infrared (IR) Spectroscopy

Trustworthiness: IR spectroscopy is a rapid and reliable method to verify the presence of key functional groups. The carbonyl (C=O) stretch is a particularly strong and informative absorbance for these acetophenone derivatives.

Step-by-Step Protocol for Attenuated Total Reflectance (ATR)-IR:

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to capture the ambient spectrum (air, CO₂).

-

Sample Application: Place a small amount of the sample directly onto the ATR crystal. If solid, use the press to ensure good contact. If liquid, a single drop is sufficient.

-

Spectrum Acquisition: Acquire the sample spectrum. The instrument software will automatically subtract the background.

-

Analysis: Identify the characteristic peaks. Expect a strong absorbance around 1680-1720 cm⁻¹ corresponding to the ketone C=O stretch. Additional peaks will confirm C-F, C-Cl, and aromatic C-H bonds.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

Safety, Handling, and Storage

Trustworthiness: Halogenated organic compounds, particularly phenacyl halides like Analogue C, require careful handling. The information below is synthesized from material safety data sheets (MSDS) and should be considered foundational. Always consult the specific MSDS for the compound you are handling.

Table 3: Comparative Safety and Handling Information

| Parameter | Analogue A: 4'-Chloro-2,2,2-trifluoroacetophenone | Analogue B: 2'-Chloro-4'-fluoroacetophenone | Analogue C: 2-Chloro-4'-fluoroacetophenone |

|---|---|---|---|

| Signal Word | Warning | Warning[9] | Danger / Warning[4] |

| Key Hazards | Harmful if swallowed, Causes serious eye irritation, May cause respiratory irritation | Combustible liquid, Skin and eye irritation[9] | Toxic if swallowed/inhaled, Causes severe skin and eye burns, Lachrymator[4][7] |

| Handling | Use only in a chemical fume hood. Avoid breathing dust/fume. Wash hands thoroughly after handling.[8] | Keep away from heat/sparks. Use in a well-ventilated area. Wear protective gloves and eye protection.[9] | Do not ingest or inhale. Use only in a chemical fume hood. Minimize dust generation.[4] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[8][9] | Store in a well-ventilated place. Keep cool.[9] | Store in a cool, dry place in a tightly closed container. Protect from moisture.[4] |

| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. N95 dust mask if powder is aerosolized. | Safety goggles, chemical-resistant gloves, lab coat.[9] | Chemical safety goggles, appropriate gloves, protective clothing, NIOSH/MSHA approved respirator.[4] |

Applications in Synthesis

Authoritative Grounding: These halogenated acetophenones are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] Their functional groups provide reactive handles for constructing more complex molecular architectures.

-

Pharmaceuticals: They serve as key building blocks for active pharmaceutical ingredients (APIs), including anti-inflammatory and analgesic drugs.[1][2] The specific halogenation pattern can be crucial for modulating the drug's efficacy and metabolic stability.

-

Agrochemicals: These compounds are used in the development of pesticides and herbicides.[1]

-

Organic Synthesis: The reactivity of the ketone and the halogenated ring allows for a wide range of chemical transformations, making them versatile starting materials for creating diverse fine chemicals.[8][10] For example, 2-Chloro-4′-fluoroacetophenone has been used in the synthesis of S-(phenacyl)glutathiones and other complex heterocyclic molecules.

This guide provides a foundational understanding of the critical physicochemical properties, analytical methods, and safety protocols associated with key halogenated acetophenone intermediates. The emphasis on comparative analysis and precise structural identification serves as a reminder of the diligence required in modern chemical research and development.

References

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-4'-fluoroacetophenone. PubChem Compound Database. Retrieved from [Link]

- Fisher Scientific. (n.d.). Material Safety Data Sheet: 2'-Chloro-4'-fluoroacetophenone. Retrieved from a generic MSDS provider; specific URL not available.

- TCI Chemicals. (2024). SAFETY DATA SHEET: 3',5'-Dichloro-2,2,2-trifluoroacetophenone. Retrieved from a generic MSDS provider; specific URL not available.

- Oakwood Chemical. (2011). MSDS MATERIAL SAFETY DATA SHEET: 3',5'-Dichloro-2,2,2-trifluoroacetophenone. Retrieved from a generic MSDS provider; specific URL not available.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET: 4'-Chloro-2,2,2-trifluoroacetophenone. Retrieved from a generic MSDS provider; specific URL not available.

- Google Patents. (n.d.). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.

- ChemicalBook. (n.d.). 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE CAS#: 321-37-9. Retrieved from a generic product page; specific URL not available.

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-2,2-difluoroacetophenone. PubChem Compound Database. Retrieved from [Link]

-

Autech Industry Co., Limited. (n.d.). The Critical Role of 2-Chloro-4'-fluoroacetophenone in Modern Synthesis. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Chloro-4'-fluoroacetophenone, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. sds.chemtel.net [sds.chemtel.net]

- 5. 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE | 321-37-9 [chemicalbook.com]

- 6. 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE CAS#: 321-37-9 [m.chemicalbook.com]

- 7. 456-04-2 CAS MSDS (2-Chloro-4'-fluoroacetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

- 9. fishersci.com [fishersci.com]

- 10. nbinno.com [nbinno.com]

An In-depth Technical Guide to Halogenated Acetophenone Derivatives in Pharmaceutical Research

A Senior Application Scientist's Analysis of 2'-Chloro-4'-fluoroacetophenone and 4'-Chloro-2,2,2-trifluoroacetophenone

Executive Summary & Topic Clarification

In the landscape of medicinal chemistry and drug development, halogenated acetophenones serve as critical building blocks for a diverse array of bioactive molecules. The topic "2'-Chloro-4'-fluoro-2,2,2-trifluoroacetophenone" appears to merge the structural features of two distinct, yet equally important, chemical reagents. To ensure scientific accuracy and provide a truly valuable technical resource for researchers, this guide will address both compounds separately. This approach will elucidate the unique properties and applications of each, empowering scientists to make informed decisions in their synthetic and drug discovery endeavors.

This guide will delve into the technical specifications of:

-

2'-Chloro-4'-fluoroacetophenone (Primarily referencing the 2-Chloro-1-(4-fluorophenyl)ethanone isomer)

-

4'-Chloro-2,2,2-trifluoroacetophenone

By dissecting the synthesis, reactivity, and applications of these two key intermediates, this document aims to serve as a comprehensive reference for professionals in the field.

Part 1: 2-Chloro-1-(4-fluorophenyl)ethanone

This molecule, a derivative of acetophenone, is distinguished by a chlorine atom on the alpha-carbon of the acetyl group and a fluorine atom at the para-position of the phenyl ring. Its strategic halogenation makes it a versatile intermediate in organic synthesis.[1]

Core Identifiers and Physicochemical Properties

A clear understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

| Property | Value | Source(s) |

| CAS Number | 456-04-2 | [1][2] |

| IUPAC Name | 2-chloro-1-(4-fluorophenyl)ethanone | [2] |

| Molecular Formula | C₈H₆ClFO | [2] |

| Molecular Weight | 172.58 g/mol | [2] |

| Appearance | Solid, light yellow to yellow-beige flakes or platelets | [1] |

| Melting Point | 47-50 °C | [3] |

| Boiling Point | Not specified | |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Solubility | Insoluble in water | [3] |

Synthesis & Reactivity

The primary synthesis of 2-chloro-1-(4-fluorophenyl)ethanone is achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution provides a reliable pathway to this key intermediate.

A common method involves the reaction of fluorobenzene with chloroacetyl chloride, catalyzed by a Lewis acid such as anhydrous aluminum trichloride.[4] To mitigate issues with waste and energy consumption associated with traditional methods, newer approaches utilize ionic liquids as both the catalyst and solvent.[4]

Workflow: Synthesis via Friedel-Crafts Acylation

Caption: Synthesis of 2-chloro-1-(4-fluorophenyl)ethanone.

The reactivity of this compound is dominated by the electrophilic carbonyl group and the highly reactive alpha-chloro group, which is an excellent leaving group in nucleophilic substitution reactions. This dual reactivity is the cornerstone of its utility in building more complex molecular architectures.

Applications in Drug Development and Organic Synthesis

The principal demand for 2-chloro-1-(4-fluorophenyl)ethanone stems from the pharmaceutical sector, where it serves as a crucial building block for numerous Active Pharmaceutical Ingredients (APIs).[1] Its structure allows for the strategic introduction of a fluorophenyl moiety into drug candidates, a common tactic to enhance metabolic stability and binding affinity.[5]

Key applications include:

-

Synthesis of Imidazole Derivatives: It can be condensed with amidines to form substituted imidazoles, a scaffold present in many therapeutic agents.

-

Precursor for Complex Heterocycles: It is used in the synthesis of S-(phenacyl)glutathiones and complex bicyclic structures.

-

General Organic Synthesis: Its reactivity makes it a valuable tool for creating a wide range of fine chemicals and specialty organic compounds.[1]

Safety & Handling

As with any reactive chemical intermediate, proper handling of 2-chloro-1-(4-fluorophenyl)ethanone is critical.

-

Hazard Classifications: It is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (STOT SE 3).

-

Precautionary Statements: Users should avoid breathing dust, wash skin thoroughly after handling, and use only in well-ventilated areas.[6]

-

Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (type N95), eye shields, and chemical-resistant gloves.

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[6]

Part 2: 4'-Chloro-2,2,2-trifluoroacetophenone

This compound is structurally distinct, featuring a trifluoromethyl group on the acetyl moiety and a chlorine atom at the para-position of the phenyl ring. The powerful electron-withdrawing nature of the trifluoromethyl group significantly influences its reactivity and the properties of molecules derived from it.[7]

Core Identifiers and Physicochemical Properties

The trifluoromethyl group imparts unique characteristics to this molecule, which are summarized below.

| Property | Value | Source(s) |

| CAS Number | 321-37-9 | [7][8][9] |

| IUPAC Name | 1-(4-chlorophenyl)-2,2,2-trifluoroethanone | |

| Molecular Formula | C₈H₄ClF₃O | [7][8][9] |

| Molecular Weight | 208.56 g/mol | [7][8] |

| Appearance | White to almost white powder or lump | [7] |

| Melting Point | 24-26 °C | [7][9] |

| Boiling Point | 180-183 °C | [7][9] |

| Density | ~1.398 g/mL at 25 °C | [7][9] |

| Solubility | Sparingly soluble in water | [8] |

Synthesis & Reactivity

The synthesis of 4'-Chloro-2,2,2-trifluoroacetophenone can be achieved through several routes, including the Friedel-Crafts acylation of chlorobenzene with a trifluoroacetylating agent like trifluoroacetic anhydride or trifluoroacetyl chloride, catalyzed by a Lewis acid.[10] Alternative methods involve Grignard reactions with aryl halides.[11][12]

Workflow: Synthesis via Grignard Reaction

Caption: Synthesis of 4'-chloro-2,2,2-trifluoroacetophenone.

The trifluoromethyl group is a strong deactivator, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This enhanced reactivity makes it a valuable synthon.[7]

Applications in Drug Development and Agrochemicals

The presence of the trifluoromethyl group is a highly sought-after feature in modern drug design. It can improve metabolic stability, lipophilicity, and binding interactions.[5]

-

Pharmaceutical Intermediates: This compound is a key intermediate in the synthesis of anti-inflammatory and analgesic drugs.[7] It is also a precursor for important veterinary APIs like Fluralaner, Lotilaner, and Afoxolaner.[12]

-

Agrochemical Formulations: It is utilized in the production of advanced herbicides and pesticides, where the trifluoromethyl group contributes to the efficacy and stability of the final product.[7]

-

Fluorinated Compound Research: It serves as a fundamental building block for researchers exploring novel fluorinated compounds with enhanced biological activity.[7]

-

Material Science: The compound is also applied in the creation of specialty polymers and coatings, imparting chemical resistance and durability.[7]

Safety & Handling

The reactivity of this compound necessitates careful handling procedures.

-

Precautionary Statements: Standard safe handling for reactive organic chemicals should be followed. This includes using the substance in a well-ventilated chemical fume hood, avoiding contact with skin and eyes, and washing hands thoroughly after use.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat. A NIOSH/MSHA-approved respirator may be necessary depending on the scale and ventilation.[13]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.[7]

Conclusion

While the query "this compound" represents a composite of two distinct structures, the underlying interest in halogenated acetophenones is clear. Both 2-chloro-1-(4-fluorophenyl)ethanone and 4'-chloro-2,2,2-trifluoroacetophenone are indispensable tools in the arsenal of the modern medicinal and synthetic chemist. The former offers a reactive alpha-chloro handle for nucleophilic substitution, while the latter provides the benefits of a trifluoromethyl group for modulating bioactivity and physicochemical properties. A precise understanding of their individual characteristics is paramount for their successful application in the synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

-

Sigma-Aldrich. 2-Chloro-4'-fluoroacetophenone 99%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/132888]

-

Guidechem. 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE 321-37-9 wiki. [URL: https://www.guidechem.com/wiki/4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE-321-37-9.html][8]

-

PubChem. 2-Chloro-4'-fluoroacetophenone. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/120248][2]

-

Tokyo Chemical Industry Co., Ltd. 2'-Chloro-4'-fluoroacetophenone. [URL: https://www.tcichemicals.com/US/en/p/C2643]

-

ChemicalBook. 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE CAS#: 321-37-9. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8201397.htm][9]

-

The Critical Role of 2-Chloro-4'-fluoroacetophenone in Modern Synthesis. [URL: Not a direct link, but content was indexed from a related search.][1]

-

Chem-Impex. 4'-Chloro-2,2,2-trifluoroacetophenone. [URL: https://www.chemimpex.com/products/45547][7]

-

Fisher Scientific. SAFETY DATA SHEET - 2'-Chloro-4'-fluoroacetophenone. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC434850050&productDescription=2%27-CHLORO-4%27-FLUOROACETOPHENONE+5G&vendorId=VN00032119&countryCode=US&language=en][6]

-

TCI Chemicals. SAFETY DATA SHEET - 3',5'-Dichloro-2,2,2-trifluoroacetophenone. [URL: https://www.tcichemicals.com/assets/sds/D5113_US_EN.pdf]

-

Material Safety Data Sheet - 2-Chloroacetophenone. [URL: A general safety data sheet for a related compound, providing analogous handling information.][13]

-

CDH Fine Chemical. MATERIAL SAFETY DATA SHEET SDS/MSDS - 2,2',4'-TRICHLORO ACETOPHENONE. [URL: https://www.cdhfinechemical.com/images/product/msds/22525_msds.pdf][14]

-

Sigma-Aldrich. SAFETY DATA SHEET. [URL: General safety data sheet information from a major supplier.]

-

Google Patents. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone. [URL: https://patents.google.com/patent/CN107141212B/en][4]

-

ChemicalBook. 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE | 321-37-9. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB8201397EN.htm][15]

-

Patsnap. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone. [URL: https://www.patsnap.com/composition/CN111892589A_SYNTHESIS-METHOD-OF-3--5--DICHLORO-2--2--2-TRIFLUOROACETOPHENONE][11]

-

ChemicalBook. 2-Chloro-4'-fluoroacetophenone Product Description. [URL: https://www.chemicalbook.com/ProductCatalog_EN/456-04-2.htm][3]

-

Google Patents. WO2016058882A1 - Process for the preparation of halo-substituted trifluoroacetophenones. [URL: https://patents.google.com/patent/WO2016058882A1/en][10]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7545221/][16]

-

Sigma-Aldrich. 2,2,2-Trifluoroacetophenone 99%. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/107840]

-

Google Patents. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone. [URL: https://patents.google.com/patent/WO2021240331A1/en][12]

-

PharmaBlock. Application of Fluorine in Drug Discovery. [URL: https://www.pharmablock.com/whitepaper/application-of-fluorine-in-drug-discovery.pdf][5]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Chloro-4'-fluoroacetophenone | C8H6ClFO | CID 120248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 456-04-2 CAS MSDS (2-Chloro-4'-fluoroacetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. fishersci.com [fishersci.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE CAS#: 321-37-9 [m.chemicalbook.com]

- 10. WO2016058882A1 - Process for the preparation of halo-substituted trifluoroacetophenones - Google Patents [patents.google.com]

- 11. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 12. WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone - Google Patents [patents.google.com]

- 13. sds.chemtel.net [sds.chemtel.net]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. 4'-CHLORO-2,2,2-TRIFLUOROACETOPHENONE | 321-37-9 [chemicalbook.com]

- 16. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2'-Chloro-4'-fluoro-2,2,2-trifluoroacetophenone: Strategic Selection of Starting Materials and Mechanistic Considerations

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of 2'-Chloro-4'-fluoro-2,2,2-trifluoroacetophenone, a key building block in the development of novel therapeutics and advanced materials. The strategic selection of starting materials and a deep understanding of the reaction mechanism are paramount to achieving high yields and purity. This document elucidates the prevalent synthetic strategies, focusing on the rationale behind experimental choices and providing actionable protocols.

Executive Summary: The Significance of Trifluoroacetophenones

Halogenated and trifluoromethyl-substituted acetophenones are critical intermediates in the pharmaceutical and agrochemical industries.[1][2] The presence of a trifluoromethyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of a molecule, making it a desirable feature in drug design.[2] this compound, in particular, serves as a versatile precursor for a wide range of more complex molecules due to its multiple reactive sites.[3] This guide focuses on the most efficient and industrially scalable methods for its synthesis, providing the necessary technical details for successful implementation in a laboratory or production setting.

Foundational Starting Material: 1-Chloro-3-fluorobenzene

The most direct and economically viable synthetic route to this compound commences with 1-chloro-3-fluorobenzene . This readily available aromatic compound possesses the requisite chloro and fluoro substituents in the correct orientation for the desired product. The core of the synthesis involves the introduction of a trifluoroacetyl group (-COCF₃) onto the aromatic ring.

The directing effects of the existing halogen substituents are a critical consideration. Both chlorine and fluorine are ortho-, para-directing deactivators for electrophilic aromatic substitution. However, the fluorine atom is less deactivating than chlorine. The primary site of substitution will be the position that is para to the fluorine atom and ortho to the chlorine atom, which is the desired C2' position.

The Cornerstone of Synthesis: Friedel-Crafts Acylation

The introduction of the trifluoroacetyl group is most commonly achieved through a Friedel-Crafts acylation reaction .[4][5] This classic electrophilic aromatic substitution involves the reaction of an aromatic ring with an acylating agent in the presence of a Lewis acid catalyst.[4]

3.1 Choice of Acylating Agent and Catalyst

For the synthesis of this compound, the acylating agent of choice is typically trifluoroacetic anhydride ((CF₃CO)₂O) or trifluoroacetyl chloride (CF₃COCl) . Trifluoroacetic anhydride is often preferred due to its reactivity and ease of handling.

The selection of the Lewis acid catalyst is crucial for the success of the reaction. While traditional catalysts like aluminum chloride (AlCl₃) are effective, they often need to be used in stoichiometric amounts because they form a complex with the product ketone.[5][6] This can lead to significant waste and complicated work-up procedures.[7] Modern methodologies often employ more advanced and recyclable catalysts.

3.2 Reaction Mechanism and Rationale

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion.

-

Step 1: Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the acylating agent (trifluoroacetic anhydride), leading to the formation of the trifluoroacylium ion (CF₃CO⁺). This is the key electrophile in the reaction.

-

Step 2: Electrophilic Attack: The electron-rich aromatic ring of 1-chloro-3-fluorobenzene attacks the electrophilic carbon of the trifluoroacylium ion. This results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion.

-

Step 3: Deprotonation and Regeneration of Aromaticity: A base (typically the Lewis acid-base complex formed in the first step, e.g., AlCl₃(O(COCF₃)₂)⁻) removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and yielding the final product, this compound. The catalyst is regenerated in this step.

dot digraph "Friedel-Crafts Acylation Workflow" { graph [fontname="Arial", label="Figure 1: Synthetic Workflow for this compound", labelloc=b, fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

A [label="Starting Material:\n1-Chloro-3-fluorobenzene", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Acylating Agent:\nTrifluoroacetic Anhydride", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Lewis Acid Catalyst\n(e.g., AlCl₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Reaction Vessel\n(Inert Atmosphere)", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; E [label="Friedel-Crafts Acylation", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=cds]; F [label="Aqueous Work-up\n(e.g., HCl)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Purification\n(e.g., Distillation/Crystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Final Product:\nthis compound", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=octagon];

Experimental Protocol: A Validated Approach

The following protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials:

-

1-Chloro-3-fluorobenzene

-

Trifluoroacetic anhydride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (1.1 equivalents) to the stirred suspension, maintaining the temperature below 10 °C.

-

Addition of Starting Material: Once the addition of the anhydride is complete, add 1-chloro-3-fluorobenzene (1.0 equivalent) dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.

-

Quenching: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization to afford the pure this compound.

Data Presentation: Expected Yields and Purity

The yield and purity of the final product are highly dependent on the reaction conditions and the purity of the starting materials.

| Parameter | Typical Range | Notes |

| Yield | 75-90% | Can be optimized by careful control of temperature and stoichiometry. |

| Purity (GC-MS) | >98% | Purification method dependent. |

| Appearance | Colorless to light yellow oil or low melting solid |

Alternative Synthetic Strategies

While Friedel-Crafts acylation is the most common method, other approaches exist. For instance, the reaction of a Grignard reagent derived from a suitable dihalobenzene with a trifluoroacetylating agent can also yield the desired product.[8] However, these methods often involve more steps and may have lower overall yields.[9]

dot digraph "Logical Relationship of Synthetic Choice" { graph [fontname="Arial", label="Figure 2: Decision Logic for Synthetic Route", labelloc=b, fontsize=12]; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

A [label="Goal:\nSynthesize this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Primary Starting Material Consideration", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; C [label="1-Chloro-3-fluorobenzene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Other Dihalobenzenes", fillcolor="#5F6368", fontcolor="#FFFFFF"]; E [label="Key Transformation", fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; F [label="Friedel-Crafts Acylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Grignard-based Routes", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="Rationale for Friedel-Crafts", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; I [label="Drawbacks of Grignard Routes", fillcolor="#F1F3F4", fontcolor="#202124", shape=note];

Conclusion and Future Perspectives

The synthesis of this compound via the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene remains the most robust and industrially relevant method. Future research in this area may focus on the development of even more environmentally friendly and cost-effective catalytic systems, such as solid-supported catalysts or the use of ionic liquids to minimize waste and simplify product isolation.[7] The continued demand for novel fluorinated compounds in medicine and materials science ensures that the synthesis of this important intermediate will remain an active area of research and development.

References

-

The Critical Role of 2-Chloro-4'-fluoroacetophenone in Modern Synthesis. [Link]

-

2,2,2-Trifluoro-4'-methoxyacetophenone. BU CyberSec Lab. [Link]

- Preparation method of 2-chloro-4' -fluoroacetophenone.

-

Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone. Eureka | Patsnap. [Link]

-

Friedel–Crafts reaction. Wikipedia. [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

- Process for the preparation of halo-substituted trifluoroacetophenones.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Friedel–Crafts Acylation [sigmaaldrich.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. Friedel-Crafts Acylation [organic-chemistry.org]

- 7. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]

- 8. Synthesis method of 3', 5'-dichloro-2, 2, 2-trifluoroacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 9. WO2016058882A1 - Process for the preparation of halo-substituted trifluoroacetophenones - Google Patents [patents.google.com]

The Mechanism and Practical Application of Friedel-Crafts Acylation on Fluorobenzene Derivatives: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive exploration of the Friedel-Crafts acylation of fluorobenzene derivatives, a cornerstone reaction in the synthesis of fluorinated aromatic ketones. These products are pivotal intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials. We will delve into the nuanced electronic effects of the fluorine substituent, elucidating its impact on reaction kinetics and regioselectivity. This document moves beyond a simple recitation of steps to explain the underlying principles that govern experimental design, from catalyst selection to reaction condition optimization. Detailed protocols, mechanistic diagrams, and troubleshooting advice are provided to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Introduction: The Significance of Fluorinated Aromatic Ketones

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to modulate a compound's metabolic stability, bioavailability, and binding affinity.[1] The Friedel-Crafts acylation stands as a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of aromatic ketones which are key building blocks for more complex molecular architectures.[2][3] The acylation of fluorobenzene and its derivatives, therefore, represents a critical transformation for accessing a diverse array of valuable fluoro-substituted compounds.

This guide will dissect the mechanistic intricacies of this reaction, providing a robust framework for understanding and predicting its outcomes. We will explore the delicate balance of inductive and resonance effects that dictate the reactivity of the fluorinated aromatic ring and the regioselectivity of the acylation.

The Core Mechanism: A Step-by-Step Analysis

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution pathway. The overall transformation involves the substitution of a hydrogen atom on the aromatic ring with an acyl group (R-C=O).[2] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which serves to activate the acylating agent.[2][4]

The mechanism can be broken down into three key stages:

-

Generation of the Acylium Ion: The Lewis acid catalyst reacts with the acyl halide (or anhydride) to form a highly electrophilic acylium ion. This species is resonance-stabilized, which prevents the carbocation rearrangements often observed in Friedel-Crafts alkylations.[5][6]

-

Electrophilic Attack: The electron-rich π-system of the fluorobenzene derivative attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The aromaticity of the ring is temporarily lost in this step.[2]

-

Deprotonation and Regeneration of Aromaticity: A weak base, typically the complex formed between the Lewis acid and the leaving group (e.g., AlCl₄⁻), removes a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, although in practice, the catalyst is often complexed with the product ketone and a stoichiometric amount is required.[7]

Below is a diagram illustrating the general mechanism of Friedel-Crafts acylation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. byjus.com [byjus.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. opencourses.emu.edu.tr [opencourses.emu.edu.tr]

- 6. Khan Academy [khanacademy.org]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Chemical Compatibility of 2'-Chloro-4'-fluoro-2,2,2-trifluoroacetophenone

Introduction

2'-Chloro-4'-fluoro-2,2,2-trifluoroacetophenone is a halogenated aromatic ketone of significant interest in the pharmaceutical and agrochemical industries. Its unique molecular structure, featuring a trifluoromethyl group, a chlorine atom, and a fluorine atom, imparts specific reactivity and makes it a valuable intermediate in the synthesis of a diverse range of complex molecules.[1][2] Notably, it serves as a key building block in the production of various active pharmaceutical ingredients (APIs), including anti-inflammatory and analgesic drugs.[1][2] The trifluoromethyl group, in particular, enhances the biological activity and stability of target molecules.[2][3]

This guide provides a comprehensive overview of the chemical compatibility of this compound, offering critical insights for researchers, scientists, and drug development professionals. Understanding its reactivity and stability in the presence of various chemical classes is paramount for safe handling, optimal reaction design, and the prevention of undesirable side reactions or hazardous conditions.

Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is the foundation for assessing its chemical compatibility.

| Property | Value | Source |

| CAS Number | 700-35-6 | [1] |

| Molecular Formula | C8H4ClFO | [1] |

| Molecular Weight | 172.58 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 110 °C at 19 mmHg | [1] |

| Density | 1.3 g/cm³ | [1] |

| Refractive Index | n20/D 1.53 | [1] |

Chemical Reactivity and Compatibility

The reactivity of this compound is primarily dictated by the electrophilic nature of the carbonyl carbon and the influence of the halogen substituents on the aromatic ring. The strong electron-withdrawing trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[4]

Compatibility with Solvents

The choice of solvent is critical in any chemical process. The stability and compatibility of this compound with common laboratory solvents are summarized below.

| Solvent Class | Compatibility | Rationale and Key Considerations |

| Aprotic Polar Solvents (e.g., THF, DMF, DMSO, Acetonitrile) | Generally Compatible | These solvents are commonly used in reactions involving trifluoroacetophenones and are generally non-reactive under typical conditions. However, prolonged exposure to strong bases in these solvents at elevated temperatures should be monitored for potential side reactions. |

| Aprotic Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane) | Generally Compatible | These solvents are chemically inert towards the compound and are suitable for extractions, chromatography, and as reaction media for non-polar reagents. |

| Protic Solvents (e.g., Water, Alcohols) | Generally Stable, Potential for Hydrate/Hemiketal Formation | While generally stable, the highly electrophilic carbonyl group can undergo reversible addition of protic solvents like water or alcohols to form hydrates or hemiketals, respectively. This is more pronounced in the presence of acid or base catalysts. The compound is generally insoluble in water.[5] |

Compatibility with Acids and Bases

| Reagent Class | Compatibility | Rationale and Key Considerations |

| Strong Mineral Acids (e.g., HCl, H₂SO₄, HNO₃) | Generally Stable, Potential for Ring Protonation | The compound is relatively stable in the presence of strong acids. However, under forcing conditions, protonation of the aromatic ring or the carbonyl oxygen can occur, potentially leading to undesired side reactions if other reactive species are present. |

| Lewis Acids (e.g., AlCl₃, FeCl₃) | Reactive | As a ketone, it can form complexes with Lewis acids. This interaction is the basis for Friedel-Crafts acylation reactions, a common method for its synthesis.[6] Unintended reactions can occur if Lewis acids are present as impurities. |

| Strong Bases (e.g., NaOH, KOH, NaH, n-BuLi) | Reactive | Strong bases can deprotonate the α-carbon, leading to enolate formation. This can be a desired reaction pathway for subsequent alkylation or condensation reactions. However, it can also lead to self-condensation or decomposition. Strong bases like n-BuLi are highly reactive and should be used with caution and at low temperatures.[7] |

| Weak Bases (e.g., NaHCO₃, K₂CO₃, Et₃N) | Generally Compatible, Potential for Catalysis | Weak bases are generally compatible and are often used to quench reactions or as mild bases in catalytic processes. However, they can still promote enolate formation to a lesser extent, especially at elevated temperatures. |

Compatibility with Oxidizing and Reducing Agents

| Reagent Class | Compatibility | Rationale and Key Considerations |

| Strong Oxidizing Agents (e.g., KMnO₄, K₂Cr₂O₇) | Incompatible | The aromatic ring and the carbonyl group can be susceptible to oxidation under harsh conditions, leading to degradation of the molecule. |

| Mild Oxidizing Agents (e.g., PCC, PDC) | Generally Stable | The ketone functionality is generally stable towards mild oxidizing agents. |

| Strong Reducing Agents (e.g., LiAlH₄, NaBH₄) | Reactive | The carbonyl group is readily reduced by strong hydride reagents to the corresponding secondary alcohol. This is a common and predictable reaction. |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Reactive | The carbonyl group can be reduced to a secondary alcohol. Depending on the catalyst and conditions, dehalogenation of the aromatic ring is also a potential side reaction. |

Thermal and Photochemical Stability

-

Thermal Stability: this compound is thermally stable under normal storage and handling conditions. Avoidance of high temperatures in the presence of incompatible materials is crucial to prevent decomposition.

-

Photochemical Stability: Aromatic ketones can be photochemically active. Studies on related fluorinated acetophenones have shown that they can undergo photocyclization reactions.[8][9][10] Therefore, prolonged exposure to strong light sources should be avoided if photochemical side reactions are not desired.

Experimental Workflow for Compatibility Testing

To empirically determine the compatibility of this compound with a novel reagent or solvent system, a systematic experimental approach is recommended.

Caption: Interplay of functional groups and resulting reactivity.

Conclusion

This compound is a reactive chemical intermediate whose compatibility is dictated by the electrophilic nature of its trifluoromethyl-activated carbonyl group. It is generally compatible with aprotic solvents but can react with strong bases, strong reducing agents, and Lewis acids. Caution should be exercised with strong oxidizing agents and under conditions of high heat or UV radiation. The information and protocols provided in this guide are intended to equip researchers and drug development professionals with the knowledge to handle this compound safely and effectively, enabling its successful application in organic synthesis.

References

-

Catalytic Enantioselective Synthesis of Key Propargylic Alcohol Intermediates of the Anti-HIV Drug Efavirenz. (n.d.). ACS Publications. Retrieved from [Link]

-

Conformational preferences of α-fluoroketones may influence their reactivity. (2017). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

- Synthesis method of efavirenz key intermediate. (n.d.). Google Patents.

-

Sanchez Bautista, E. (2023). VARIOUS SYNTHETIC PATHWAYS TOWARDS EFAVIRENZ AND ITS ANALOGS; THE REPLACEMENT OF THE SIDE CHAIN. FireScholars. Retrieved from [Link]

-

Chiral tertiary alcohol key intermediate in the synthesis of Efavirenz. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of Efavirenz via Asymmetric Alkynylation. (n.d.). H-Net. Retrieved from [Link]

-

Schmitz, M., et al. (n.d.). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. ChemRxiv. Retrieved from [Link]

-

Schmitz, M., et al. (n.d.). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. Journal of the American Chemical Society. Retrieved from [Link]

-

2-Chloro-4'-fluoroacetophenone. (n.d.). PubChem. Retrieved from [Link]

-

Schmitz, M., et al. (2024). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. PubMed. Retrieved from [Link]

-

Surrogate Standard Solution 1 component (EPA 556) 2',4',5'-Trifluoroacetophenone. (2020). CPAChem. Retrieved from [Link]

-

Chemical Compatibility Chart. (n.d.). Retrieved from [Link]

-

Chemical Compatibility Database. (n.d.). Cole-Parmer. Retrieved from [Link]

-

CHEMICAL COMPATIBILITY TABLE. (n.d.). Retrieved from [Link]

-

MSDS MATERIAL SAFETY DATA SHEET. (2011). Oakwood Chemical. Retrieved from [Link]

-

Chemical Resistance Chart - Elastomers. (n.d.). Phelps Industrial Products. Retrieved from [Link]

-

CHEMICAL COMPATIBILITY TABLE. (n.d.). Tom Parker Ltd. Retrieved from [Link]

- Preparation method of 2-chloro-4' -fluoroacetophenone. (n.d.). Google Patents.

-

Relative reactivity of α-fluoroacetophenone and α-chloro- acetophenone... (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 456-04-2 CAS MSDS (2-Chloro-4'-fluoroacetophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Buy 2-Chloro-4'-fluoroacetophenone | 456-04-2 [smolecule.com]

- 7. firescholars.seu.edu [firescholars.seu.edu]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability of 2'-Chloro-4'-fluoro-2,2,2-trifluoroacetophenone

A Proposed Framework for Investigation and Analysis

Abstract: 2'-Chloro-4'-fluoro-2,2,2-trifluoroacetophenone is a halogenated aromatic ketone with potential applications as a key intermediate in the synthesis of pharmaceuticals and agrochemicals. As with any chemical entity utilized in complex synthetic processes, a thorough understanding of its thermal stability is paramount for ensuring safe handling, optimizing reaction conditions, and guaranteeing product purity and consistency. This guide outlines a comprehensive approach to characterizing the thermal stability of this compound. In the absence of specific literature on its thermal degradation, we will draw upon data from analogous structures to inform our experimental design and predictive analysis. This document is intended for researchers, chemists, and professionals in drug development and process chemistry.

Introduction: The Imperative of Thermal Stability Profiling

The trifluoromethyl and chloro-fluoro substituted acetophenone scaffold is a recurring motif in modern medicinal chemistry and materials science. The potent electron-withdrawing nature of the trifluoromethyl group, combined with the modulated electronic effects of the chloro and fluoro substituents on the aromatic ring, imparts unique chemical properties. However, these same features can also influence the molecule's stability under thermal stress.

A comprehensive thermal stability profile is not merely an academic exercise; it is a critical component of process safety and development. It informs:

-

Maximum Recommended Storage Temperature: To prevent degradation over time.

-

Safe Operating Temperatures for Reactions: To avoid runaway reactions or the formation of hazardous byproducts.

-

Drying and Purification Parameters: Such as in distillation or recrystallization processes.

-

Compatibility with Other Reagents: At elevated temperatures.

Currently, there is a notable gap in the scientific literature regarding the specific thermal stability data for this compound. This guide, therefore, serves as a blueprint for a thorough investigation.

Theoretical Considerations and Parallels with Analogous Structures

While direct data is absent, we can infer potential thermal liabilities by examining related compounds. For instance, the safety data sheet for 2,2,2-trifluoroacetophenone indicates that hazardous decomposition products include carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride[1]. This suggests that the trifluoromethyl group is a potential point of fragmentation. The presence of chloro and fluoro substituents on the phenyl ring adds further complexity, potentially leading to the formation of other halogenated byproducts under thermal duress.

The primary objectives of our proposed study are to:

-

Determine the onset temperature of decomposition.

-

Quantify the mass loss as a function of temperature.

-

Identify any endothermic or exothermic events associated with degradation.

-

Propose a potential degradation pathway.

Proposed Experimental Workflows for Thermal Stability Assessment

To achieve these objectives, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is proposed.

Experimental Workflow Overview

Caption: Proposed workflow for thermal stability analysis.

Detailed Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the material begins to decompose and to measure the extent of mass loss.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Methodology:

-

Accurately weigh 5-10 mg of the pre-dried this compound into a ceramic or platinum TGA pan.

-

Place the pan into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset temperature of decomposition (Tonset) and the percentage of mass loss at different stages.

-

Protocol 2: Differential Scanning Calorimetry (DSC)

-

Objective: To identify the temperatures of phase transitions (e.g., melting) and to characterize thermal events (e.g., decomposition) as either endothermic or exothermic.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Methodology:

-

Accurately weigh 2-5 mg of the pre-dried sample into a hermetically sealed aluminum DSC pan.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Equilibrate the cell at a low temperature (e.g., 0 °C).

-